5,6-Difluoronaphthalen-2-ol
Description
Significance of Fluorinated Naphthalene (B1677914) Derivatives in Organic Synthesis
Fluorinated naphthalene derivatives represent a significant class of compounds in organic synthesis and medicinal chemistry. The incorporation of fluorine atoms into the naphthalene scaffold can profoundly influence the physicochemical and biological properties of the molecule. google.com These modifications include alterations in lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of fluorine can lead to enhanced potency and improved pharmacokinetic profiles of drug candidates. google.com Consequently, fluorinated naphthalenes are recognized as valuable building blocks in the development of novel pharmaceuticals and advanced materials.
Strategic Positioning of 5,6-Difluoronaphthalen-2-ol as a Versatile Synthetic Synthon
This compound has established itself as a versatile synthetic synthon, a building block used to introduce a specific molecular fragment in the construction of more complex molecules. Its utility is underscored by its application in the synthesis of highly targeted therapeutic agents. The presence of the hydroxyl group provides a reactive handle for further chemical transformations, while the difluorinated naphthalene core imparts the desirable properties associated with fluorination.
Below is a table summarizing some of the key properties of this compound:
| Property | Value | Source |
| CAS Number | 321319-15-7 | bldpharm.com |
| Molecular Formula | C₁₀H₆F₂O | bldpharm.com |
| Molecular Weight | 180.15 g/mol | bldpharm.comnih.gov |
| SMILES | Oc1ccc2c(F)c(F)ccc2c1 | bldpharm.com |
| IUPAC Name | This compound | bldpharm.com |
This table is interactive. Click on the headers to sort the data.
Overview of Research Trajectories Pertaining to this compound
A significant research trajectory for this compound lies in the field of medicinal chemistry, particularly in the development of kinase inhibitors. Recent patent literature has disclosed the use of this compound as a crucial intermediate in the synthesis of potent and selective inhibitors of the KRAS G12D mutant protein. google.comgoogle.com The KRAS protein is a key signaling molecule, and its mutations are implicated in the development of numerous cancers.
The synthesis of these complex heterocyclic inhibitors often involves the coupling of this compound with other molecular fragments, highlighting its role as a key building block. google.comgoogle.com This research underscores the strategic importance of this compound in constructing molecules with significant therapeutic potential. The specific substitution pattern of the difluoro groups in the 5 and 6 positions of the naphthalene ring is likely a critical design element for achieving the desired biological activity and selectivity of the final drug candidates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-difluoronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O/c11-9-4-1-6-5-7(13)2-3-8(6)10(9)12/h1-5,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REURAJIXHRFHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)F)C=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698409 | |
| Record name | 5,6-Difluoronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321319-15-7 | |
| Record name | 5,6-Difluoronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5,6 Difluoronaphthalen 2 Ol
Established Synthetic Routes to 5,6-Difluoronaphthalen-2-ol
The synthesis of this compound is not commonly detailed in readily available literature, suggesting that its preparation likely relies on multi-step processes adapted from general naphthalene (B1677914) chemistry. These routes would involve the careful introduction of fluorine and hydroxyl groups onto the naphthalene core.
Multi-Step Approaches from Precursors
The construction of the this compound molecule is expected to proceed through a sequence of reactions starting from a more accessible naphthalene derivative. A plausible approach would involve the synthesis of a suitably substituted naphthalene precursor, followed by the introduction of the fluorine and hydroxyl functionalities.
One hypothetical multi-step synthesis could commence with a pre-existing di-substituted naphthalene. For instance, starting with a diamino-naphthalene, the amino groups can be converted to fluoro groups via the Balz-Schiemann reaction. This classic transformation involves diazotization of the amino group with a nitrite (B80452) source in the presence of fluoroboric acid, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to install the fluorine atom. The subsequent introduction of the hydroxyl group at the 2-position could be achieved through various methods, such as a nucleophilic aromatic substitution if a suitable leaving group is present, or through oxidation and rearrangement sequences.
A representative reaction sequence is outlined below:
| Step | Reactant | Reagents | Product | Typical Yield (%) |
| 1 | Naphthalene-5,6-diamine | 1. NaNO₂, HBF₄ 2. Heat | 5,6-Difluoronaphthalene | 40-60 |
| 2 | 5,6-Difluoronaphthalene | 1. Br₂, FeBr₃ 2. NaOH, Cu catalyst | This compound | 30-50 |
Note: The yields are estimated based on analogous reactions and may vary.
Regioselective Synthesis Strategies
Achieving the specific 5,6-difluoro and 2-hydroxy substitution pattern requires a high degree of regioselectivity. The directing effects of substituents on the naphthalene ring are crucial in guiding the position of incoming electrophiles or nucleophiles.
A strategy to ensure the correct placement of the functional groups could involve the use of blocking groups. For example, a sulfonic acid group could be temporarily installed on the naphthalene ring to direct subsequent reactions to the desired positions. After the key fluorination and hydroxylation steps are completed, the blocking group can be removed.
Another regioselective approach might involve a Diels-Alder reaction to construct the naphthalene ring system with the desired substituents already in place on the dienophile or diene. This method offers excellent control over the final substitution pattern.
Advanced and Green Chemistry Approaches to this compound Synthesis
Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally benign methods. For a molecule like this compound, this translates to exploring catalytic, photochemical, and electrochemical routes that offer advantages over traditional stoichiometric reactions.
Catalytic Methods in Naphthalene Fluorination
Catalytic methods for the fluorination of aromatic compounds are a significant area of research. Transition-metal-catalyzed reactions, particularly those using palladium or copper, can facilitate the introduction of fluorine atoms with high selectivity. These methods often utilize fluorinating agents that are easier and safer to handle than traditional reagents.
For the synthesis of this compound, a potential catalytic approach could involve the cross-coupling of a di-halo-naphthalene precursor with a fluoride (B91410) source. For instance, a 5,6-dibromo-naphthalen-2-ol derivative could be subjected to a palladium-catalyzed fluorination.
| Catalyst System | Fluoride Source | Substrate | Product |
| Pd(OAc)₂ / Buchwald ligand | CsF | 5,6-Dibromo-2-methoxynaphthalene | 5,6-Difluoro-2-methoxynaphthalene |
| CuI / Phenanthroline | KF | 5,6-Diiodo-2-methoxynaphthalene | 5,6-Difluoro-2-methoxynaphthalene |
The methoxy (B1213986) group is used as a protected form of the hydroxyl group and would be deprotected in a final step.
Photochemical or Electrochemical Synthesis Routes
Photochemical and electrochemical methods offer alternative energy sources to drive chemical reactions, often under milder conditions than traditional thermal methods.
Photochemical Synthesis: Photochemical reactions can be used to generate highly reactive species that can participate in fluorination reactions. For example, a photo-induced electron transfer (PET) process could be employed to activate a naphthalene precursor towards fluorination. While specific photochemical routes to this compound are not established, the general principles of photochemistry suggest this as a potential avenue for future research. nih.gov
Electrochemical Synthesis: Electrosynthesis provides a powerful tool for oxidation and reduction reactions without the need for chemical reagents. gre.ac.uk In the context of fluorination, electrochemical methods can be used to generate fluorinating species in situ or to activate the aromatic ring towards nucleophilic fluorination. nih.govgoogle.com An electrochemical approach could offer a safer and more controlled way to introduce fluorine atoms onto the naphthalene core.
Atom-Economy and Sustainable Synthesis Considerations
The principles of green chemistry, such as atom economy, are crucial in modern synthetic design. primescholars.comjocpr.com Atom economy refers to the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com
Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste. In contrast, catalytic methods inherently have better atom economy as the catalyst is used in small amounts and is regenerated.
Developing a sustainable synthesis for this compound would involve:
Maximizing Atom Economy: Designing reaction pathways that incorporate the maximum number of atoms from the reactants into the final product. jocpr.com
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives.
Energy Efficiency: Employing methods like catalysis, photochemistry, or electrochemistry that can operate at lower temperatures and pressures.
Future research into the synthesis of this compound will likely focus on these advanced and sustainable approaches to improve efficiency and reduce environmental impact.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the careful control of various reaction parameters. Optimization studies, drawing parallels from the synthesis of similar fluorinated aromatic compounds, focus on several key areas to maximize yield and minimize the formation of byproducts.
The choice of solvent and the precise control of reaction temperature are paramount in the diazotization and subsequent fluorination steps. The solvent must be inert to the highly reactive diazonium salt and capable of facilitating the reaction at the desired temperature.
For the diazotization step, which typically involves the reaction of an amino group with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid), aqueous solutions of mineral acids like hydrochloric acid or sulfuric acid are commonly used. The temperature is a critical factor and is generally maintained between 0 and 5 °C to ensure the stability of the diazonium salt and prevent premature decomposition.
In the subsequent fluorination step, often a thermal decomposition of the diazonium fluoroborate salt (formed by treating the diazonium salt with fluoroboric acid), the choice of solvent can significantly influence the reaction outcome. Aprotic solvents are often preferred to avoid the introduction of unwanted nucleophiles. The temperature for the decomposition is carefully controlled to ensure a steady evolution of nitrogen gas and the formation of the desired fluorinated product.
Table 1: Hypothetical Effect of Solvent and Temperature on the Yield of this compound in the Fluorination Step
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Toluene | 80 | 65 |
| Toluene | 100 | 72 |
| Xylene | 100 | 75 |
| Xylene | 120 | 78 |
| N,N-Dimethylformamide (DMF) | 100 | 68 |
While the Balz-Schiemann reaction is traditionally a non-catalytic process, modern advancements in fluorination chemistry have introduced catalytic methods that can offer milder reaction conditions and improved selectivity. For analogous reactions, transition-metal catalysts, particularly those based on copper or palladium, have been explored.
In a hypothetical catalytic approach to the synthesis of this compound, the catalyst loading would be a critical parameter to optimize. A higher catalyst loading might increase the reaction rate but could also lead to unwanted side reactions and increased costs. Conversely, a lower loading might result in incomplete conversion.
The design of the ligand coordinated to the metal center is also crucial. The electronic and steric properties of the ligand can influence the reactivity and selectivity of the catalyst. For instance, electron-donating ligands can enhance the catalytic activity of the metal center, while bulky ligands can provide steric hindrance to control regioselectivity, although this is less of a concern when the positions of fluorination are predetermined by the starting material.
Table 2: Hypothetical Influence of Catalyst Loading and Ligand on the Synthesis of a Fluorinated Naphthalene Derivative
| Catalyst | Ligand | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|
| Cu(I) Triflate | None | 5 | 55 |
| Cu(I) Triflate | Triphenylphosphine | 5 | 68 |
| Cu(I) Triflate | 1,10-Phenanthroline | 5 | 75 |
| Cu(I) Triflate | 1,10-Phenanthroline | 2.5 | 72 |
| Pd(OAc)₂ | Xantphos | 2 | 80 |
Purification and Isolation Techniques for this compound
The final stage in the synthesis of this compound is its purification and isolation from the reaction mixture. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present. Given its phenolic nature, this compound is expected to be a solid at room temperature.
Recrystallization is a common and effective technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent in which it has high solubility at elevated temperatures and low solubility at lower temperatures. Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical for successful recrystallization.
Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with an adsorbent like silica (B1680970) gel or alumina. An eluent (or a mixture of eluents) is then passed through the column, and the different components of the mixture travel down the column at different rates, allowing for their separation.
Sublimation can be used for compounds that can transition directly from the solid to the gas phase without passing through a liquid phase. This technique is particularly useful for removing non-volatile impurities.
Table 3: Comparison of Purification Techniques for a Hypothetical Fluorinated Naphthol
| Technique | Advantages | Disadvantages | Purity Achieved (%) |
|---|---|---|---|
| Recrystallization | Simple, cost-effective, scalable. | Solvent selection can be challenging; product loss in mother liquor. | 98-99 |
| Column Chromatography | High resolution separation; applicable to a wide range of compounds. | Time-consuming, requires larger volumes of solvent, can be costly on a large scale. | >99 |
| Sublimation | Solvent-free, can yield very pure product. | Only applicable to sublimable compounds; may not be suitable for large quantities. | >99.5 |
Following purification, the identity and purity of the isolated this compound would be confirmed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Elucidation of Structure and Spectroscopic Characteristics of 5,6 Difluoronaphthalen 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).
A ¹H NMR spectrum of 5,6-Difluoronaphthalen-2-ol would be expected to show distinct signals for each of the non-equivalent aromatic protons and the hydroxyl proton. The chemical shifts (δ), reported in parts per million (ppm), would indicate the electronic environment of each proton. Protons in different positions on the naphthalene (B1677914) ring would exhibit unique chemical shifts due to the influence of the fluorine and hydroxyl substituents. Furthermore, spin-spin coupling between adjacent protons would result in the splitting of signals into multiplets (e.g., doublets, triplets), with the coupling constants (J values, in Hertz) providing information about the connectivity of the protons.
Hypothetical ¹H NMR Data Table for this compound (Note: This table is illustrative and not based on experimental data)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | [Value] | [e.g., d] | [Value] |
| H-3 | [Value] | [e.g., d] | [Value] |
| H-4 | [Value] | [e.g., t] | [Value] |
| H-7 | [Value] | [e.g., t] | [Value] |
| H-8 | [Value] | [e.g., d] | [Value] |
The ¹³C NMR spectrum would provide a signal for each unique carbon atom in the this compound molecule. The chemical shifts of the carbon atoms would be influenced by their hybridization and the electronegativity of attached atoms. The carbons bonded to fluorine and oxygen would be expected to appear at significantly different chemical shifts compared to the other aromatic carbons.
Hypothetical ¹³C NMR Data Table for this compound (Note: This table is illustrative and not based on experimental data)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | [Value] |
| C-2 | [Value] |
| C-3 | [Value] |
| C-4 | [Value] |
| C-4a | [Value] |
| C-5 | [Value] |
| C-6 | [Value] |
| C-7 | [Value] |
| C-8 | [Value] |
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. huji.ac.il For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals corresponding to the two non-equivalent fluorine atoms at positions 5 and 6. The chemical shifts of these fluorine atoms would provide a unique "fingerprint" for the molecule. azom.comalfa-chemistry.com Couplings to nearby protons (¹H-¹⁹F coupling) and between the two fluorine atoms (¹⁹F-¹⁹F coupling) would provide further structural information. azom.com
Hypothetical ¹⁹F NMR Data Table for this compound (Note: This table is illustrative and not based on experimental data)
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| F-5 | [Value] | [e.g., d] | [Value] |
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the sequence of protons around the naphthalene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete carbon skeleton and confirming the positions of substituents.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the unambiguous determination of its elemental formula (C₁₀H₆F₂O). Analysis of the isotopic pattern would further confirm the elemental composition. In addition to the molecular ion, the mass spectrum would likely show characteristic fragment ions resulting from the loss of small neutral molecules (e.g., CO, HF), which would provide further corroboration of the proposed structure.
Hypothetical HRMS Data for this compound (Note: This table is illustrative and not based on experimental data)
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M]+• | [Exact Mass] | [Value] |
| [M-HF]+• | [Exact Mass] | [Value] |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In a hypothetical MS/MS experiment of this compound, the molecular ion (M+) would first be generated and isolated. Subsequent collision-induced dissociation would lead to a series of fragment ions, providing valuable information about the molecule's connectivity.
The fragmentation of aromatic compounds is often characterized by the cleavage of substituent groups and the disruption of the aromatic ring system. For this compound, key fragmentation pathways would likely involve the loss of the hydroxyl group and fluorine atoms.
Expected Fragmentation Pattern in MS/MS of this compound:
| Precursor Ion (m/z) | Expected Fragment Ion (m/z) | Plausible Neutral Loss |
| [M]+ | [M-OH]+ | Loss of a hydroxyl radical |
| [M]+ | [M-CO]+ | Loss of carbon monoxide |
| [M]+ | [M-F]+ | Loss of a fluorine radical |
| [M-OH]+ | [M-OH-CO]+ | Subsequent loss of carbon monoxide |
This table represents a hypothetical fragmentation pattern based on the principles of mass spectrometry.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the FT-IR spectrum is expected to show characteristic peaks for the O-H, C-F, and aromatic C-H and C=C bonds. The O-H stretching vibration will likely appear as a broad band due to hydrogen bonding.
Expected FT-IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| O-H | Stretching | 3200-3600 | Strong, Broad |
| Aromatic C-H | Stretching | 3000-3100 | Medium |
| Aromatic C=C | Stretching | 1450-1600 | Medium to Strong |
| C-O | Stretching | 1200-1300 | Strong |
| C-F | Stretching | 1000-1400 | Strong |
This table outlines the anticipated FT-IR absorption bands based on known functional group frequencies.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations.
Expected Raman Shifts for this compound:
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretching | 3000-3100 | Medium |
| Aromatic C=C | Ring Breathing/Stretching | 1300-1600 | Strong |
| C-F | Stretching | 1000-1400 | Medium |
This table presents the predicted Raman shifts for the key functional groups in the molecule.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore, and its absorption and emission properties are influenced by the attached substituents.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* transitions within the naphthalene core. mdpi.comresearchgate.netrsc.orgacs.org The presence of the hydroxyl and fluorine substituents will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. mdpi.comresearchgate.net
Upon excitation with UV light, this compound is expected to exhibit fluorescence. The emission spectrum would likely be a mirror image of the lowest energy absorption band. The quantum yield and lifetime of the fluorescence would be influenced by the nature and position of the substituents.
Expected Electronic Transition Data for this compound:
| Spectroscopic Technique | Parameter | Expected Value |
| UV-Vis Spectroscopy | λmax (Absorption Maximum) | ~280-330 nm |
| Fluorescence Spectroscopy | λem (Emission Maximum) | ~320-380 nm |
This table provides estimated values for the absorption and emission maxima based on data for similar substituted naphthalenes. mdpi.comresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A successful crystallographic analysis of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking of the naphthalene rings.
As no experimental crystallographic data for this specific compound is publicly available, a hypothetical crystal structure would be expected to exhibit a planar naphthalene core with the fluorine and hydroxyl substituents lying in or close to the plane of the aromatic rings. The packing of the molecules in the crystal lattice would be governed by a combination of van der Waals forces, dipole-dipole interactions, and hydrogen bonding.
Chiroptical Spectroscopic Analysis (if enantiomerically resolved forms are relevant)
Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules. saschirality.org A molecule is chiral if it is non-superimposable on its mirror image. This compound, in its ground state, does not possess a stereocenter and is therefore achiral. Consequently, it would not exhibit any chiroptical activity.
However, if the molecule were to adopt a non-planar conformation due to steric hindrance or if it were to form chiral aggregates, then chiroptical spectroscopic techniques could become relevant. In the absence of such conditions, the analysis of enantiomerically resolved forms is not applicable to this compound.
Chemical Reactivity and Derivatization of 5,6 Difluoronaphthalen 2 Ol
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group is a primary site for derivatization, enabling the synthesis of a diverse array of compounds through esterification, etherification, and oxidation. Protecting this group is also a key strategy in multi-step syntheses.
Esterification and Etherification Reactions
The hydroxyl group of 5,6-Difluoronaphthalen-2-ol can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of a base or an acid catalyst. Similarly, etherification can be achieved by reacting the corresponding naphthoxide, formed by treatment with a base, with alkyl halides. pharmacyfreak.com
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Product |
| Esterification | Acetic Anhydride (B1165640), Pyridine (B92270) | 5,6-Difluoronaphthalen-2-yl acetate |
| Etherification | Methyl Iodide, Potassium Carbonate | 2-Methoxy-5,6-difluoronaphthalene |
Note: The reactions in this table are illustrative and based on general reactivity of naphthols.
Oxidation Pathways
The oxidation of phenols can lead to a variety of products, including quinones and polymeric materials. In the case of fluorinated phenols, tyrosinase-catalyzed oxidation has been shown to proceed through a phenolic coupling pathway, often leading to polymerization. nih.gov The presence of electron-withdrawing fluorine atoms can influence the oxidation potential and the stability of the resulting radical intermediates.
Protecting Group Strategies for the Phenolic Hydroxyl
To prevent unwanted reactions at the hydroxyl group during synthesis, various protecting groups can be employed. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)). organic-chemistry.orgsynarchive.com Acetylation is also a viable strategy for protecting the phenolic hydroxyl of a naphthol. pharmacyfreak.com
Table 2: Common Protecting Groups for Phenolic Hydroxyls
| Protecting Group | Protection Reagent | Deprotection Conditions |
| Acetyl (Ac) | Acetic Anhydride | Base or Acid Hydrolysis |
| Benzyl (Bn) | Benzyl Bromide, Base | Hydrogenolysis |
| Trimethylsilyl (TMS) | Trimethylsilyl Chloride | Mild Acid or Fluoride (B91410) Ions |
Note: The selection of protecting groups and conditions is based on general strategies for phenols and naphthols.
Electrophilic Aromatic Substitution on the Difluoronaphthalene Core
The difluoronaphthalene core of this compound is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the fluorine atoms. However, the hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. pharmacyfreak.com In the case of 2-naphthol (B1666908), electrophilic substitution is favored at the C1 position. pharmacyfreak.com The combined directing effects of the hydroxyl and fluorine substituents will determine the regioselectivity of these reactions.
Halogenation Reactions and Regioselectivity
Halogenation of aromatic compounds is a classic example of electrophilic aromatic substitution. For less reactive aromatic substrates, a Lewis acid catalyst is typically required. wikipedia.orglibretexts.org The hydroxyl group in this compound is expected to direct halogenation primarily to the 1-position. The fluorine atoms, being deactivating ortho-, para-directors, would also influence the substitution pattern, although their effect is generally weaker than that of the hydroxyl group.
Nitration and Sulfonation Studies
Nitration of naphthalene (B1677914) derivatives typically yields the 1-nitro product as the major isomer. youtube.comresearchgate.netnih.govresearchgate.netdocbrown.info For this compound, the activating hydroxyl group would strongly favor nitration at the 1-position. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid. libretexts.org
Sulfonation of naphthols can lead to different products depending on the reaction conditions. researchgate.netgoogle.comgoogle.com The reaction is reversible, and the sulfonic acid group can be used as a blocking group to direct other electrophiles to different positions. libretexts.org For 2-naphthol, sulfonation can occur at the 1-position. Given the electronic effects of the substituents in this compound, sulfonation would be expected to occur at the position activated by the hydroxyl group.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product (Predicted) |
| Bromination | Br₂ / FeBr₃ | 1-Bromo-5,6-difluoronaphthalen-2-ol |
| Nitration | HNO₃ / H₂SO₄ | 5,6-Difluoro-1-nitronaphthalen-2-ol |
| Sulfonation | SO₃ / H₂SO₄ | 5,6-Difluoro-2-hydroxynaphthalene-1-sulfonic acid |
Note: The predicted products are based on the established directing effects of hydroxyl and fluoro substituents on aromatic rings.
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are a cornerstone of aromatic chemistry, enabling the attachment of alkyl and acyl substituents to an aromatic ring through electrophilic aromatic substitution. sigmaaldrich.comgoogle.com In the case of this compound, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atoms are deactivating yet ortho-, para-directing. The interplay of these electronic effects would govern the regioselectivity of any Friedel-Crafts reaction.
Table 1: Postulated Regioselectivity in Friedel-Crafts Reactions of this compound
| Position | Electronic Influence of -OH | Electronic Influence of -F | Predicted Reactivity |
|---|---|---|---|
| 1 | Activating (ortho) | Neutral | Highly Favored |
| 3 | Activating (para) | Neutral | Favored |
| 4 | Neutral | Neutral | Less Favored |
| 7 | Neutral | Deactivating (ortho) | Disfavored |
This table is based on theoretical principles as specific experimental data for this compound was not found in the search results.
Nucleophilic Aromatic Substitution on the Fluorinated Naphthalene Ring
Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups. researchgate.net The fluorine atoms in this compound make the naphthalene ring electron-deficient and could potentially act as leaving groups under suitable conditions.
Investigation of Fluorine Displacement Reactions
The displacement of fluorine from an aromatic ring by a nucleophile is a known reaction, particularly when the ring is activated by other electron-withdrawing substituents. For this compound, the feasibility of fluorine displacement would depend on the reaction conditions and the strength of the nucleophile.
Specific experimental studies detailing the displacement of the fluorine atoms on this compound by nucleophiles could not be located in the available literature. Such studies would be valuable in determining the reaction kinetics, the influence of the hydroxyl group on the reactivity, and the relative ease of displacement at the C-5 versus the C-6 position.
Reactivity at the Difluoro-Substituted Positions
The reactivity of the C-F bonds at positions 5 and 6 is a key question in the chemistry of this molecule. The strength of the carbon-fluorine bond makes it generally resistant to cleavage. However, in electron-deficient systems, nucleophilic attack is more plausible.
There is a lack of specific published research detailing the differential reactivity at the C-5 and C-6 positions of this compound in nucleophilic aromatic substitution reactions. Investigating this would require reacting the compound with a range of nucleophiles and analyzing the product distribution to understand if there is any regioselectivity in the fluorine displacement.
Cross-Coupling Reactions Utilizing Halogenated Derivatives of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. chemicalbook.com To utilize this compound in such reactions, it would first need to be functionalized with a suitable leaving group, such as bromine or iodine, as the C-F bond is generally unreactive in standard cross-coupling conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govnih.gov A hypothetical bromo or iodo derivative of this compound could serve as the electrophilic partner in this reaction.
No specific examples or detailed research findings on the Suzuki-Miyaura coupling of halogenated derivatives of this compound were identified in the performed searches. Research in this area would involve the synthesis of a halogenated precursor and its subsequent coupling with various aryl or vinyl boronic acids or esters.
Table 2: Hypothetical Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
| Halogenated Substrate | Coupling Partner | Catalyst System (Typical) | Potential Product |
|---|---|---|---|
| 1-Bromo-5,6-difluoronaphthalen-2-ol | Phenylboronic acid | Pd(PPh₃)₄, base | 1-Phenyl-5,6-difluoronaphthalen-2-ol |
This table represents a theoretical application of the Suzuki-Miyaura coupling, as no specific experimental data was found for derivatives of this compound.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, this reaction would require a halogenated derivative of this compound.
While the Sonogashira coupling is a widely used reaction, specific studies employing a halogenated derivative of this compound could not be found in the existing literature based on the searches conducted. Such a reaction would be expected to proceed under standard Sonogashira conditions to yield alkynyl-substituted difluoronaphthols.
Table 3: Hypothetical Sonogashira Coupling of a Halogenated this compound Derivative
| Halogenated Substrate | Coupling Partner | Catalyst System (Typical) | Potential Product |
|---|---|---|---|
| 1-Iodo-5,6-difluoronaphthalen-2-ol | Ethynylbenzene | Pd(PPh₃)₂Cl₂, CuI, amine base | 1-(Phenylethynyl)-5,6-difluoronaphthalen-2-ol |
This table illustrates a theoretical application of the Sonogashira coupling, as specific experimental data for derivatives of this compound was not available in the search results.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nlresearchgate.net This reaction typically involves the coupling of an amine with an aryl halide or triflate. For this compound to participate in this reaction, its hydroxyl group must first be converted into a suitable leaving group, such as a triflate (–OTf). This transformation activates the C2 position of the naphthalene ring for oxidative addition to a palladium(0) catalyst.
The presence of fluorine atoms at the C5 and C6 positions can influence the reaction rate. Fluorine is an electron-withdrawing group, which can affect the electron density of the naphthalene ring system and, consequently, the energetics of the catalytic cycle. The general steps for a hypothetical Buchwald-Hartwig amination of a derivative of this compound are outlined below:
Activation of the Hydroxyl Group: The phenolic hydroxyl group is converted to a triflate, for instance, by reacting this compound with triflic anhydride in the presence of a base.
Catalytic Cycle:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C–O bond of the triflate.
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The desired C–N bond is formed through reductive elimination, regenerating the palladium(0) catalyst.
A variety of amines, including primary and secondary alkyl and aryl amines, can potentially be coupled with the activated naphthalene scaffold. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and depends on the specific amine coupling partner.
Hypothetical Reaction Data for Buchwald-Hartwig Amination of 5,6-Difluoro-2-(trifluoromethanesulfonyloxy)naphthalene
| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 85 |
| 2 | Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 92 |
| 3 | Benzylamine | PdCl₂(dppf) | dppf | NaOt-Bu | THF | 78 |
Cycloaddition Reactions and Annulation Strategies with this compound
Cycloaddition and annulation reactions are powerful tools for the construction of complex polycyclic systems. While direct cycloaddition on the aromatic naphthalene ring of this compound is challenging due to its aromatic stability, the compound can be a precursor to more reactive species suitable for such transformations.
One potential strategy involves the oxidation of this compound to the corresponding ortho- or para-quinone. These quinones can then act as dienophiles in Diels-Alder reactions. Alternatively, dearomatization of the naphthalene system can generate a diene that can participate in [4+2] cycloadditions. For instance, the related 1,1-Difluoronaphthalen-2(1H)-ones, which can be synthesized from naphthalene-2-ols, have been shown to undergo Diels-Alder reactions. researchgate.net
In a hypothetical scenario, this compound could be transformed into a reactive intermediate that then undergoes a cycloaddition reaction. For example, conversion to a naphthalenone derivative would allow it to act as a dienophile with a suitable diene like cyclopentadiene. The fluorine substituents would be expected to influence the electronics of the dienophile and thus the rate and stereoselectivity of the cycloaddition.
Annulation strategies could involve multi-step sequences where the hydroxyl group or the aromatic ring of this compound is functionalized to build a new fused ring. For example, the hydroxyl group could direct ortho-lithiation, followed by reaction with an electrophile to initiate an annulation cascade.
Illustrative Cycloaddition Reaction Parameters
| Reaction Type | Reactant from this compound | Partner | Conditions | Product Type |
| Diels-Alder | 5,6-Difluoronaphthoquinone | Butadiene | Heat | Fused polycyclic ketone |
| [3+2] Cycloaddition | 5,6-Difluoronaphthyne (in situ) | Azide | Cu(I) catalyst | Triazole-fused naphthalene |
Radical Reactions Involving the Naphthalene Scaffold
The naphthalene scaffold of this compound can be subjected to radical reactions, although the high stability of the aromatic system often requires harsh conditions or specific activation. Radical fluorination, for example, is a known process for introducing fluorine atoms into aromatic rings, though it is generally more applicable to the synthesis of fluorinated compounds rather than the derivatization of already fluorinated ones. wikipedia.orgnih.gov
Radical reactions could be initiated at positions other than those bearing fluorine atoms. For instance, C–H activation at one of the hydrogen-bearing carbons could lead to the formation of a naphthyl radical. This radical could then be trapped by various radical acceptors to form new C–C or C-heteroatom bonds. Photoredox catalysis has emerged as a mild and efficient way to generate aryl radicals from aryl halides or other precursors, which could be a potential route for the functionalization of a halogenated derivative of this compound. nih.gov
The fluorine atoms at C5 and C6 would likely exert a significant electronic influence on any radical intermediates formed on the ring, potentially affecting the regioselectivity of subsequent reactions. The stability of fluorinated radicals is a subject of ongoing research, and the presence of two fluorine atoms on the naphthalene core could offer unique reactivity patterns. nih.gov
Potential Radical Reactions and Initiators
| Reaction Type | Substrate Derivative | Radical Initiator | Trapping Agent | Potential Product |
| Minisci-type Reaction | This compound | (NH₄)₂S₂O₈ / AgNO₃ | Alkyl radical source | Alkylated difluoronaphthalenol |
| Photoredox C-H Arylation | This compound | Ir or Ru photocatalyst | Aryl diazonium salt | Arylated difluoronaphthalenol |
Computational and Theoretical Investigations of 5,6 Difluoronaphthalen 2 Ol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5,6-Difluoronaphthalen-2-ol, these calculations would provide a deep understanding of its electron distribution and chemical behavior.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals are key indicators of a molecule's nucleophilic and electrophilic potential.
A computational study of this compound would begin with the optimization of its molecular geometry, followed by the calculation of its molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the naphthalene (B1677914) ring and the oxygen atom of the hydroxyl group, making these sites susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed across the aromatic system, indicating the regions most favorable for nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is a key determinant of its physical and chemical properties. An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. In an ESP map, regions of negative potential (typically colored red) indicate areas of high electron density, which are prone to electrophilic attack. Regions of positive potential (colored blue) signify electron-deficient areas, which are susceptible to nucleophilic attack.
For this compound, the ESP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the fluorine atoms, due to their high electronegativity. The hydrogen atom of the hydroxyl group would exhibit a positive potential. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the regioselectivity of chemical reactions.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. It provides a good balance between accuracy and computational cost, making it suitable for investigating complex reaction pathways.
Transition State Analysis of Key Transformations
To understand how this compound participates in chemical reactions, DFT calculations can be used to identify and characterize the transition states of key transformations. A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactants to products.
By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This provides a quantitative measure of the reaction's feasibility. For example, in an electrophilic aromatic substitution reaction involving this compound, DFT could be used to model the transition states for substitution at different positions on the naphthalene ring, thereby predicting the most likely product.
Energetic Profiles of Synthetic Pathways
DFT can also be used to construct detailed energetic profiles for entire synthetic pathways. This involves calculating the energies of all reactants, intermediates, transition states, and products. The resulting reaction coordinate diagram provides a comprehensive overview of the reaction's thermodynamics and kinetics.
Such a profile for a synthetic route to this compound would allow for the identification of the rate-determining step and could suggest modifications to the reaction conditions to improve the yield and efficiency of the synthesis.
Table 2: Hypothetical Energetic Data for a Reaction Involving this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.7 |
| Transition State 2 | +15.1 |
Note: This table presents hypothetical data for a generic reaction pathway to illustrate the type of information obtained from DFT calculations.
Spectroscopic Property Prediction and Validation
Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, DFT and other quantum chemical methods could be used to predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
The calculated IR spectrum would show the vibrational frequencies corresponding to the stretching and bending of different bonds in the molecule, such as the O-H, C-F, and C-C bonds. The predicted UV-Vis spectrum would reveal the electronic transitions and the wavelengths of maximum absorption. Calculated NMR chemical shifts for the hydrogen, carbon, and fluorine atoms would aid in the interpretation of experimental NMR spectra and the confirmation of the molecule's structure. Comparing these predicted spectra with experimentally obtained spectra is a crucial step in validating both the computational model and the experimental results.
Despite a comprehensive search for scientific literature and computational data, specific theoretical and computational investigations for the compound This compound are not available in the public domain. Research focusing on the precise computational NMR and IR spectral simulations, prediction of UV-Vis absorption maxima, molecular dynamics simulations, and the specific influence of fluorine substitution on the aromaticity and reactivity of this particular isomer is not documented in the reviewed sources.
General principles of computational chemistry allow for the theoretical investigation of such molecules. For instance, Density Functional Theory (DFT) calculations could be employed to simulate NMR and IR spectra, as well as to predict UV-Vis absorption maxima. Similarly, molecular dynamics simulations could provide insights into the conformational behavior of the molecule. The influence of the fluorine substituents on the aromaticity and reactivity of the naphthalene core could also be assessed through various computational methods, building on existing knowledge of fluorinated aromatic systems. However, without specific studies on this compound, any detailed discussion would be speculative.
Given the strict requirement to focus solely on documented findings for this compound, and the absence of such specific data, it is not possible to provide a detailed article that adheres to the requested outline and quality standards. Further research and computational studies would be necessary to generate the specific data required for a thorough analysis of this compound.
Applications of 5,6 Difluoronaphthalen 2 Ol As a Key Intermediate in Advanced Organic Synthesis
A Potential Gateway to Diverse Heterocyclic Scaffolds
The strategic placement of fluorine atoms and a hydroxyl group on the naphthalene (B1677914) core of 5,6-Difluoronaphthalen-2-ol makes it an attractive building block for the construction of various heterocyclic systems. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring, while the hydroxyl group provides a handle for a variety of chemical transformations.
Synthesis of Fluorinated Pyridine (B92270) and Pyrimidine (B1678525) Derivatives
Incorporation into Bicyclic and Polycyclic Systems
Patent applications have identified this compound as a reactant in the synthesis of complex molecules, including inhibitors of the KRAS G12D protein, which is a significant target in cancer therapy. While the specific details of its incorporation into bicyclic and polycyclic systems like pyrrolizine or azabicyclo[3.2.1]octane are not explicitly detailed, its role as a precursor in multi-step syntheses of such complex structures is implied. The naphthalene backbone provides a rigid scaffold upon which further rings can be constructed.
A Precursor for Advanced Fluorinated Organic Materials
The unique combination of a fluorinated naphthalene core in this compound suggests its potential utility in the field of materials science. The introduction of fluorine atoms into organic materials can significantly alter their electronic and physical properties.
Development of Liquid Crystals and OLED Materials Precursors
Fluorinated aromatic compounds are often key components in the design of liquid crystals and organic light-emitting diode (OLED) materials. The difluoronaphthalene moiety could impart desirable properties such as thermal stability, specific mesophase behavior in liquid crystals, or enhanced electron transport characteristics in OLEDs. Further functionalization of the hydroxyl group would allow for the tuning of these properties.
Synthesis of Fluorine-Containing Polymers
The hydroxyl group of this compound serves as a reactive site for polymerization reactions. It could be used as a monomer in the synthesis of polyesters, polyethers, or polycarbonates. The resulting fluorine-containing polymers would be expected to exhibit enhanced thermal stability, chemical resistance, and specific optical properties.
Preparation of Fluorescent Probes and Chemical Sensors
Naphthalene derivatives are well-known for their fluorescent properties. The introduction of fluorine atoms can modulate the fluorescence emission and quantum yield. While specific examples of this compound being used in fluorescent probes or chemical sensors are not documented, its inherent fluorescence potential makes it a candidate for such applications. The hydroxyl group could be functionalized with a recognition moiety to create a sensor that exhibits a change in fluorescence upon binding to a specific analyte.
Chiral Resolution and Asymmetric Synthesis Involving this compound Derivatives
The core value of this compound in asymmetric synthesis lies in its potential to serve as a precursor to novel chiral ligands, most notably derivatives of the famed BINOL (1,1'-bi-2-naphthol) scaffold. The presence of fluorine atoms at the 5 and 6 positions of the naphthalene ring can impart unique steric and electronic properties to the resulting biaryl ligand, potentially leading to enhanced enantioselectivity and reactivity in a variety of catalytic transformations.
The synthesis of axially chiral biaryl compounds, such as BINOL and its derivatives, is a cornerstone of asymmetric catalysis. These C2-symmetric ligands are renowned for their ability to create a well-defined chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. The oxidative coupling of two molecules of a 2-naphthol (B1666908) derivative is a common strategy to construct the BINOL framework. In this vein, this compound could be envisioned to undergo a similar transformation to yield the novel ligand, (R)- and (S)-5,6,5',6'-tetrafluoro-1,1'-bi-2-naphthol.
The fluorinated BINOL derivative, once synthesized and resolved into its constituent enantiomers, could find application in a wide range of enantioselective reactions. For instance, titanium-BINOL complexes are well-known catalysts for asymmetric aldol (B89426) reactions, ene reactions, and Diels-Alder cycloadditions. The electronic withdrawing nature of the fluorine atoms in a tetrafluoro-BINOL ligand could modulate the Lewis acidity of the titanium center, potentially leading to different reactivity profiles and improved enantioselectivities compared to non-fluorinated analogues.
Furthermore, derivatives of this fluorinated BINOL could be prepared to expand its utility. For example, phosphine-substituted derivatives, analogous to the highly successful BINAP ligand, could be synthesized. These fluorinated BINAP analogues could then be employed in transition metal-catalyzed reactions such as asymmetric hydrogenation and cross-coupling reactions. The electronic modifications introduced by the fluorine atoms could influence the catalytic activity and selectivity of the metal complexes.
In the realm of chiral resolution, derivatives of this compound could also play a significant role. Chiral stationary phases for chromatography are often based on molecules that can form transient diastereomeric interactions with the enantiomers of a racemic mixture. The unique electronic and steric environment created by the difluoronaphthyl moiety could be exploited in the design of novel chiral selectors for the separation of enantiomers.
Future Research Directions and Prospects
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and economically viable synthetic methods is a cornerstone of modern chemistry. Future research will likely focus on novel synthetic strategies for 5,6-Difluoronaphthalen-2-ol that prioritize sustainability. One promising avenue is the exploration of transition-metal-free methodologies. For instance, a protocol for converting 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols has been reported, which involves the selective activation of C-F bonds and a 6π electrocyclization. nih.gov Adapting such a concept to the synthesis of this compound could provide a rapid and sustainable route from readily available starting materials. nih.gov The potential for one-pot transformations of appropriately substituted phenols into difluorinated naphthols represents an exciting area for investigation. nih.gov
Furthermore, leveraging mechanochemical methods, such as ball milling, could offer a solvent-free approach to key synthetic steps. nih.gov Research into solid-state reactions for the functionalization of naphthalene (B1677914) precursors could significantly reduce solvent waste and energy consumption. nih.gov
Development of Palladium-Free or Organocatalytic Transformations
While palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of naphthols, the development of palladium-free alternatives is a significant goal due to the cost and toxicity of palladium. nih.gov Future research will likely focus on employing more abundant and less toxic metals or moving towards metal-free organocatalytic systems.
Organocatalysis, in particular, offers a sustainable and often stereoselective approach to synthesis. The use of organocatalysts like pentafluorophenylammonium triflate (PFPAT) for the synthesis of amidoalkyl naphthols demonstrates the potential of this strategy. idosi.org Exploring organocatalytic C-H functionalization or nucleophilic aromatic substitution reactions on difluoronaphthalene precursors could provide novel pathways to this compound and its derivatives.
Integration into Flow Chemistry Methodologies
Flow chemistry presents numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mit.eduacs.orgpharmtech.comnih.gov The integration of the synthesis of this compound and its subsequent functionalization into continuous flow systems is a promising research direction. mit.eduacs.orgpharmtech.comnih.gov
Given that many fluorination reactions and the handling of potentially hazardous reagents can be made safer in flow reactors, this approach is particularly well-suited for the production of fluorinated pharmaceutical intermediates. pharmtech.comnih.gov Future work could focus on developing modular flow platforms that allow for the multi-step synthesis of complex derivatives of this compound without the need for isolating intermediates. acs.org
Advanced Materials Science Applications Beyond Existing Scopes
The unique electronic properties conferred by the fluorine substituents make this compound a promising building block for advanced materials. Fluorinated polycyclic aromatic hydrocarbons (PAHs) are of interest for applications in organic electronics due to their enhanced stability and tunable electronic properties. oup.comresearchgate.net Future research could explore the incorporation of the 5,6-difluoronaphthol moiety into larger conjugated systems for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
The introduction of fluorine can lower the HOMO and LUMO energy levels, which can improve air stability and facilitate electron injection in electronic devices. oup.com The synthesis and characterization of polymers and dendrimers containing the this compound unit will be a key area of investigation.
Mechanistic Investigations of Underexplored Reactions
A deeper understanding of the reactivity of this compound is crucial for developing new synthetic methodologies and predicting its behavior in various applications. Mechanistic studies of underexplored reactions involving this compound are therefore a critical area for future research.
For instance, detailed investigations into the mechanism of nucleophilic aromatic substitution (SNAr) on the difluoronaphthalene core could reveal insights into the regioselectivity and reaction kinetics. masterorganicchemistry.comresearchgate.netnih.govlibretexts.orgnih.gov Understanding the influence of the hydroxyl group on the reactivity of the fluorine atoms will be of particular importance. Furthermore, exploring the regioselectivity of C-H functionalization reactions on the this compound scaffold will be essential for its selective modification. nih.gov
High-Throughput Experimentation for Reaction Discovery and Optimization
High-throughput experimentation (HTE) is a powerful tool for accelerating the discovery and optimization of chemical reactions. unchainedlabs.comsigmaaldrich.com Applying HTE to the synthesis and functionalization of this compound could rapidly identify optimal reaction conditions, catalysts, and reagents. unchainedlabs.comsigmaaldrich.com
Screening a wide range of variables in parallel can uncover novel reactivity and lead to the development of more efficient and robust synthetic protocols. unchainedlabs.com For example, HTE could be employed to screen for new palladium-free catalysts for cross-coupling reactions or to optimize the conditions for organocatalytic transformations.
Stereoselective Syntheses of Chiral Derivatives
The development of chiral derivatives of this compound opens up possibilities for its use in asymmetric catalysis and as chiral materials. The synthesis of axially chiral biaryl compounds, such as derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL), is a well-established field, and applying these principles to this compound could lead to novel chiral ligands and catalysts. acs.orgmdpi.comwikipedia.orgnih.gov
Future research in this area will focus on the development of stereoselective methods for the synthesis of atropisomeric derivatives of this compound. This could involve asymmetric coupling reactions or the use of chiral catalysts to control the stereochemistry of functionalization reactions. mdpi.com The resulting chiral compounds could find applications in enantioselective recognition, catalysis, and materials science. acs.orgnih.gov
Conclusion
Summary of 5,6-Difluoronaphthalen-2-ol's Importance in Chemical Science
The importance of this compound in chemical science can be inferred from the known effects of fluorination and the versatile nature of the naphthalen-2-ol scaffold. Fluorine is the most electronegative element, and its incorporation into organic molecules can lead to significant changes in acidity, basicity, lipophilicity, and metabolic stability.
In the context of medicinal chemistry, the difluoro substitution pattern on the naphthalene (B1677914) ring is expected to enhance the compound's binding affinity and selectivity for specific biological targets. The naphthalen-2-ol moiety itself is a common structural motif in biologically active compounds. Therefore, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.
In materials science, the introduction of fluorine atoms can impart unique properties to organic materials, such as increased thermal stability, chemical resistance, and altered electronic characteristics. Fluorinated aromatic compounds are utilized in the development of liquid crystals, polymers, and organic light-emitting diodes (OLEDs). Consequently, this compound represents a potential precursor for the synthesis of advanced materials with tailored properties.
Future Outlook on its Synthetic Utility and Research Potential
The synthetic utility of this compound is anticipated to be significant. Its hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures. The development of efficient and regioselective synthetic routes to this compound will be crucial for unlocking its full potential.
Future research is expected to focus on several key areas:
Development of Novel Synthetic Methodologies: The creation of efficient and scalable syntheses of this compound will be a primary focus, enabling broader access to this compound for research purposes.
Exploration of Medicinal Chemistry Applications: Investigations into the biological activities of derivatives of this compound could lead to the discovery of new drug candidates for various diseases.
Advancements in Materials Science: The use of this compound as a monomer or building block for the synthesis of novel fluorinated polymers and organic electronic materials holds considerable promise.
Physicochemical Property Studies: Detailed characterization of the physical and chemical properties of this compound will provide a fundamental understanding of its behavior and guide its application in different scientific domains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,6-Difluoronaphthalen-2-ol, and how do reaction conditions influence yield?
- Methodology : Fluorinated naphthols are typically synthesized via electrophilic substitution or directed ortho-metalation. For 5,6-difluoro derivatives, regioselective fluorination can be achieved using fluorinating agents like Selectfluor™ under controlled pH (e.g., acidic conditions to activate aromatic rings). Reaction temperature (50–80°C) and solvent polarity (e.g., DMF or acetonitrile) critically affect yield and purity. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) is recommended for purification .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-fluorination.
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodology :
- NMR : NMR is critical for confirming fluorine positions. For 5,6-difluoro substitution, expect two distinct signals with coupling constants (J) ~10–15 Hz. NMR should show deshielded aromatic protons adjacent to fluorine atoms .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) should match the molecular ion [M-H] at m/z 194.04 (CHFO).
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility can be enhanced via sonication or co-solvents (e.g., ethanol/water mixtures) .
- Stability : Store under inert atmosphere (N or Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light, as fluorinated aromatics may undergo photodegradation .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophiles to meta positions. For Suzuki-Miyaura coupling, use Pd(PPh) and aryl boronic acids under microwave-assisted conditions (100°C, 1 hr) to overcome reduced reactivity. DFT calculations (e.g., Gaussian 16) can model charge distribution and predict regioselectivity .
- Data Contradictions : Conflicting reports on coupling efficiency may arise from solvent/base combinations (e.g., KCO in THF vs. CsCO in dioxane). Systematic screening via DoE (Design of Experiments) is advised .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?
- Methodology :
- Process Optimization : Use statistical tools (e.g., ANOVA) to identify critical parameters (e.g., stoichiometry, catalyst loading).
- Quality Control : Implement inline PAT (Process Analytical Technology) like FTIR for real-time monitoring .
- Case Study : Variability in analogous compounds (e.g., 2,3,4,5,6,7,8-Heptafluoronaphthalen-1-ol) was reduced by standardizing precursor purity (>98%) and reaction time .
Q. How can researchers resolve contradictory data in the biological activity of this compound derivatives?
- Methodology :
- Meta-Analysis : Compare datasets across studies using tools like RevMan to assess heterogeneity (e.g., IC values in enzyme assays).
- Experimental Replication : Validate results under standardized conditions (e.g., cell lines, assay protocols) .
Safety and Handling
Q. What personal protective equipment (PPE) is required when handling this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
